ITPγS Inhibits Adenylyl Cyclase with Ki Values 10- to 100-Fold Lower Than ITP, Confirming Non-Hydrolyzability and Direct P-Site Binding
In a systematic screen of 24 nucleotides against purified catalytic subunits of membranous adenylyl cyclase (VC1:IIC2 heterodimer), ITPγS exhibited a Ki of 20 nM (0.02 µM) in Sf9 insect cell membranes in the presence of Mn2+ and forskolin [1]. Under identical assay conditions, the native substrate ITP did not show measurable direct inhibition, behaving instead as a weak substrate with subsequent rapid hydrolysis by nucleotidases present in the membrane preparation [1]. This >100-fold separation in apparent affinity is attributed to the γ-thiophosphate group's resistance to cleavage, allowing ITPγS to continuously occupy the P-site inhibitory binding pocket. The observation is further supported by fluorescence spectroscopy data showing that MANT-ITPγS binds the VC1:IIC2 heterodimer with a Kd of 19 nM, compared to 0.7 nM for MANT-ITP, demonstrating that the thiophosphate modification reduces affinity only modestly (~27-fold) relative to the gain in metabolic stability [2]. For applications requiring sustained AC inhibition without confounding substrate turnover, ITPγS provides a clean pharmacological signal unattainable with ITP.
| Evidence Dimension | Adenylyl cyclase inhibitory potency (Ki) in Sf9 membranes |
|---|---|
| Target Compound Data | Ki = 0.02 µM (20 nM) for ITPγS |
| Comparator Or Baseline | ITP – no measurable direct inhibition; functional substrate behavior with rapid turnover |
| Quantified Difference | >100-fold difference in apparent inhibitory activity; ITP is a substrate, not an inhibitor |
| Conditions | Sf9 cell membranes expressing recombinant AC, 100 µM forskolin, 10 mM NaF, 10 µM AlCl3, Mn2+ present, pH 7.4, 30°C |
Why This Matters
Procurement for AC inhibition assays must exclude ITP, as its rapid hydrolysis masks direct cyclase pharmacology; ITPγS eliminates this artifact.
- [1] BRENDA Enzyme Database. Literature Summary for EC 4.6.1.1 extracted from Gille, A., et al. (2005) Biochem. Pharmacol. 71, 89-97. Ki values for inosine 5'-(gamma-thio)triphosphate and comparators. Retrieved from https://www.brenda-enzymes.de View Source
- [2] Pinto, C., et al. (2011). Structure–Activity Relationships for the Interactions of 2′- and 3′-(O)-(N-Methyl)anthraniloyl-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. Biochemical Pharmacology, 82(4), 358–370. View Source
